N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
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Overview
Description
The compound “N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide” is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a tolyl group .
Molecular Structure Analysis
The tolyl group in the compound is a functional group related to toluene, with the general formula CH3C6H4−R . The thiadiazole ring is a heterocyclic compound containing sulfur and nitrogen.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the tolyl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tolyl group might make the compound nonpolar and hydrophobic .Scientific Research Applications
Antiallergy and Antimicrobial Agents
Compounds related to N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide have been synthesized and evaluated for their potential as antiallergy and antimicrobial agents. A study described the synthesis and testing of N-(4-substituted-thiazolyl)oxamic acid derivatives, which showed significant antiallergy activity, outperforming disodium cromoglycate in rat models (Hargrave, Hess, & Oliver, 1983). Similarly, compounds with a 1,3,4-thiadiazole moiety have been identified for their antimicrobial properties, suggesting a broad utility in combating various microbial threats (Basoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Protein-Tyrosine Phosphatase 1B Inhibitors
The derivatives of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates have been evaluated for their inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B), a key enzyme implicated in insulin signaling pathways. These compounds demonstrated potent inhibitory activity, suggesting potential applications in managing diabetes and obesity-related conditions (Navarrete-Vázquez et al., 2012).
Synthesis and Chemical Reactivity
The synthesis and reactivity of compounds containing 1,3,4-thiadiazole and related moieties have been extensively studied, revealing methods for creating a variety of derivatives with potential biological activity. Research into microwave-assisted synthesis has produced hybrid molecules with penicillanic acid or cephalosporanic acid moieties, showcasing the chemical versatility and potential application of these compounds in developing new antimicrobial agents (Yajima, Yamaguchi, & Mizuno, 2014).
Nematicidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and demonstrated significant nematicidal activity against Bursaphelenchus xylophilus, a pest causing significant damage to pine forests. This indicates potential agricultural applications for these compounds in pest management strategies (Liu, Wang, Zhou, & Gan, 2022).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, many indole derivatives (which have a similar structure to the tolyl group in this compound) have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2,2-dimethyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-10-6-5-7-11(8-10)17-12(21)9-23-15-20-19-14(24-15)18-13(22)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETKECFNOJLLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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